Tyrosinase-IN-26

Beschreibung

BenchChem offers high-quality Tyrosinase-IN-26 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tyrosinase-IN-26 including the price, delivery time, and more detailed information at info@benchchem.com.

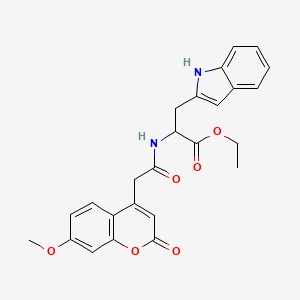

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H24N2O6 |

|---|---|

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

ethyl 3-(1H-indol-2-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoate |

InChI |

InChI=1S/C25H24N2O6/c1-3-32-25(30)21(13-17-10-15-6-4-5-7-20(15)26-17)27-23(28)11-16-12-24(29)33-22-14-18(31-2)8-9-19(16)22/h4-10,12,14,21,26H,3,11,13H2,1-2H3,(H,27,28) |

InChI-Schlüssel |

ZOQNHOZAUKFNFV-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(CC1=CC2=CC=CC=C2N1)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unveiling the Enigmatic Mechanism of Tyrosinase Inhibition: A Technical Guide

Introduction

Tyrosinase, a copper-containing metalloenzyme, plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in humans and other organisms.[1][2][3][4] Its dysregulation is implicated in various hyperpigmentation disorders and the undesirable browning of fruits and vegetables.[1][4] Consequently, the inhibition of tyrosinase has emerged as a significant therapeutic and industrial objective. This technical guide provides a comprehensive overview of the mechanisms of action of tyrosinase inhibitors, with a focus on the core principles and experimental methodologies used to elucidate their function. While specific data for a compound designated "Tyrosinase-IN-26" is not publicly available, this document will detail the established mechanisms through which various inhibitors exert their effects on tyrosinase.

Core Mechanism of Tyrosinase Action

Tyrosinase catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway.[1][2][3][4] This process, known as melanogenesis, involves two distinct enzymatic activities:

-

Monophenolase activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

-

Diphenolase activity: The oxidation of L-DOPA to dopaquinone.

Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic reactions to form melanin.[2]

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be broadly classified based on their mode of interaction with the enzyme. The primary mechanisms include competitive, uncompetitive, non-competitive, and mixed-type inhibition, as well as suicide inactivation.

Competitive Inhibition

Competitive inhibitors structurally resemble the substrate (L-tyrosine or L-DOPA) and bind to the active site of the free enzyme, thereby preventing the substrate from binding.[4] This type of inhibition can be overcome by increasing the substrate concentration. Many well-known tyrosinase inhibitors, such as kojic acid and various phenolic compounds, exhibit competitive inhibition.[5][6]

Uncompetitive Inhibition

Uncompetitive inhibitors do not bind to the free enzyme but instead bind to the enzyme-substrate (ES) complex. This binding event forms an inactive enzyme-substrate-inhibitor (ESI) complex, preventing the formation of the product.

Non-competitive and Mixed-type Inhibition

Non-competitive inhibitors can bind to both the free enzyme and the ES complex at a site distinct from the active site (an allosteric site). In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the ES complex. Mixed-type inhibitors also bind to an allosteric site but have different affinities for the free enzyme and the ES complex. Kojic acid has been reported to exhibit a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase.[7]

Suicide Inactivation (Mechanism-Based Inhibition)

Suicide inactivators are substrates that are converted by the enzyme's catalytic machinery into a reactive intermediate. This intermediate then forms a covalent bond with a residue in the active site, leading to irreversible inactivation of the enzyme.[3][6]

Quantitative Analysis of Tyrosinase Inhibition

The potency of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Kᵢ value is a more precise measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor Class | Example Compound | Tyrosinase Source | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| Chalcones | 2,4,2′,4′-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone (TMBC) | Mushroom | L-DOPA | - | 1-1.5 | Competitive | [6] |

| Oximes | Compound 4a | Mushroom | - | 4.77 | 5.25 | Competitive | [5] |

| Oximes | Compound 4b | Mushroom | - | 7.89 | 8.33 | Competitive | [5] |

| Thioureas | Compound 33 | Mushroom | - | 1.7 | - | - | [8] |

| Coumarin-Resveratrol Hybrids | Molecule 26 | Mushroom | Monophenolase | 26.5 | - | - | [8] |

Note: The table summarizes representative quantitative data for various tyrosinase inhibitors as specific data for "Tyrosinase-IN-26" is unavailable.

Experimental Protocols for Elucidating Mechanism of Action

The determination of the mechanism of action of a tyrosinase inhibitor involves a series of in vitro and cell-based assays.

In Vitro Enzyme Inhibition Assay

Objective: To determine the IC₅₀ value and the type of inhibition.

Methodology:

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of the substrate, typically L-DOPA, is also prepared in the same buffer.

-

Assay Procedure:

-

A reaction mixture is prepared containing the tyrosinase solution, buffer, and varying concentrations of the inhibitor.

-

The reaction is initiated by the addition of the L-DOPA solution.

-

The formation of dopachrome, the colored product of L-DOPA oxidation, is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically 475-492 nm) over time.[9]

-

-

Data Analysis:

-

The initial reaction rates (V₀) are calculated from the linear portion of the absorbance versus time plots.

-

The percentage of inhibition is calculated for each inhibitor concentration.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the mode of inhibition, kinetic studies are performed by measuring the initial rates at various substrate and inhibitor concentrations. The data is then plotted using Lineweaver-Burk or Dixon plots.

-

Cellular Assays for Melanin Content

Objective: To assess the effect of the inhibitor on melanin production in a cellular context.

Methodology:

-

Cell Culture: B16F10 mouse melanoma cells, which are known to produce melanin, are cultured in a suitable medium.

-

Treatment: The cells are treated with varying concentrations of the tyrosinase inhibitor for a specified period (e.g., 24-72 hours). A known tyrosinase inhibitor, such as kojic acid, can be used as a positive control.

-

Melanin Measurement:

-

After treatment, the cells are harvested and lysed.

-

The melanin content in the cell lysates is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) after solubilizing the melanin pellet in a solvent like NaOH.

-

-

Cell Viability Assay: A parallel cell viability assay (e.g., MTT or XTT assay) is performed to ensure that the observed decrease in melanin content is not due to cytotoxicity of the inhibitor.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of Melanogenesis

The production of melanin is regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes. This triggers a cascade that ultimately leads to the increased expression and activity of tyrosinase.

Caption: Simplified signaling pathway of melanogenesis and the point of intervention for tyrosinase inhibitors.

Experimental Workflow for Tyrosinase Inhibitor Screening

The process of identifying and characterizing a novel tyrosinase inhibitor follows a structured workflow, from initial screening to detailed mechanistic studies.

Caption: A typical experimental workflow for the discovery and characterization of tyrosinase inhibitors.

Conclusion

The inhibition of tyrosinase is a validated strategy for the management of hyperpigmentation and the prevention of enzymatic browning. A thorough understanding of the various mechanisms of inhibition, coupled with robust experimental methodologies, is crucial for the development of novel and effective tyrosinase inhibitors. While the specific mechanism of action for "Tyrosinase-IN-26" remains to be elucidated in the public domain, the principles and protocols outlined in this guide provide a solid framework for the investigation of any potential tyrosinase inhibitor. Future research will undoubtedly continue to uncover new classes of inhibitors and refine our understanding of their interactions with this critical enzyme.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. odinity.com [odinity.com]

Tyrosinase-IN-26: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Tyrosinase-IN-26, a non-competitive inhibitor of the enzyme tyrosinase. This document is intended for researchers, scientists, and professionals in the fields of drug development and dermatology who are investigating novel agents for the modulation of melanin production.

Core Compound Information

While a specific CAS (Chemical Abstracts Service) registry number for Tyrosinase-IN-26 has not been identified in publicly available databases, its fundamental molecular details have been characterized.

| Property | Value |

| Molecular Formula | C₂₅H₂₄N₂O₆ |

Biological Activity and Efficacy

Tyrosinase-IN-26 has been identified as a potent inhibitor of tyrosinase, the key enzyme responsible for the production of melanin in the skin. Its inhibitory mechanism and efficacy have been quantified, providing a basis for its potential therapeutic application in hyperpigmentation disorders.

| Parameter | Value | Source |

| Inhibition Type | Non-competitive | [1] |

| IC₅₀ | 68.86 µM | [1] |

| Cellular Activity | Inhibition of melanin production in B16F10 cells | [1] |

Mechanism of Action: The Melanogenesis Pathway

Tyrosinase-IN-26 exerts its effect by directly inhibiting the enzymatic activity of tyrosinase. This intervention disrupts the melanogenesis signaling pathway, which is the biological process responsible for the production of melanin pigments. A simplified representation of this pathway and the point of inhibition by Tyrosinase-IN-26 is provided below.

Experimental Protocols

The following outlines a general experimental workflow for assessing the inhibitory activity of compounds such as Tyrosinase-IN-26 on tyrosinase and melanin production.

In Vitro Tyrosinase Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of a test compound on the enzymatic activity of tyrosinase.

Methodology:

-

Reagent Preparation: Prepare solutions of mushroom tyrosinase, L-DOPA (substrate), Tyrosinase-IN-26 at various concentrations, and a positive control inhibitor (e.g., kojic acid) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Incubation: In a 96-well plate, add the tyrosinase solution to wells containing the different concentrations of Tyrosinase-IN-26 or the control. Incubate for a short period at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Add the L-DOPA solution to each well to start the enzymatic reaction.

-

Data Acquisition: Immediately measure the absorbance of the wells at a wavelength between 475 nm and 510 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a defined period.

-

Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined by comparing the reaction rate in the presence of Tyrosinase-IN-26 to that of the untreated control. The IC₅₀ value can then be calculated from the dose-response curve.[2][3]

Cell-Based Melanin Content Assay

This assay evaluates the ability of the test compound to reduce melanin production in a cellular context, typically using B16F10 melanoma cells.

Methodology:

-

Cell Culture: Culture B16F10 melanoma cells in appropriate media until they reach a suitable confluency.

-

Treatment: Treat the cells with varying concentrations of Tyrosinase-IN-26 for a specified period (e.g., 48-72 hours). A known stimulator of melanogenesis (e.g., α-MSH) can be used to induce melanin production.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

-

Melanin Quantification: Centrifuge the cell lysates to pellet the melanin. Dissolve the melanin pellet in a solvent (e.g., 1N NaOH) and measure the absorbance at approximately 405-490 nm.

-

Normalization: The melanin content is often normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).[4][5]

Future Directions

Further research into Tyrosinase-IN-26 is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Determination of its CAS registry number for unambiguous identification.

-

In-depth studies on its specific interactions with the tyrosinase enzyme.

-

Comprehensive analysis of its effects on other signaling pathways within melanocytes.

-

In vivo studies to assess its efficacy and safety in animal models of hyperpigmentation.

This technical guide serves as a foundational resource for researchers interested in the further development and application of Tyrosinase-IN-26 as a novel tyrosinase inhibitor.

References

Tyrosinase-IN-26: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Tyrosinase-IN-26, a non-competitive inhibitor of tyrosinase. The information is intended to support researchers and professionals in drug discovery and development in the effective handling and application of this compound.

Core Data Summary

The following tables summarize the quantitative data regarding the solubility and stability of Tyrosinase-IN-26.

Table 1: Solubility of Tyrosinase-IN-26

| Solvent/System | Concentration | Observations |

| In vivo formulation (DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS/ddH₂O) | 40 mg/mL | "Mother liquor" concentration, indicating high solubility in this mixed solvent system.[1] |

| Standard Laboratory Solvents (e.g., DMSO, Ethanol, Water) | Data not publicly available | Specific quantitative solubility data in standard single-solvent systems has not been reported by manufacturers. |

Table 2: Stability and Storage of Tyrosinase-IN-26

| Form | Storage Condition | Duration |

| Powder | -20°C | 3 years[1] |

| In Solvent | -80°C | 1 year[1] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of Tyrosinase-IN-26 are not publicly available. However, standard methodologies for small molecules can be applied.

Protocol 1: Kinetic Solubility Assessment

This protocol outlines a general method for determining the kinetic solubility of a compound, which is a critical parameter in early drug discovery.

Objective: To determine the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer.

Materials:

-

Tyrosinase-IN-26

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for spectrophotometric methods)

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Nephelometer or UV/Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Tyrosinase-IN-26 in DMSO (e.g., 10 mM or 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well of a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Incubation and Mixing: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with continuous shaking.[2][3]

-

Precipitation Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.[2][3]

-

UV/Vis Spectrophotometry: After centrifugation of the plate to pellet any precipitate, measure the absorbance of the supernatant at the λmax of Tyrosinase-IN-26. The concentration at which the measured absorbance deviates from the expected linear increase corresponds to the kinetic solubility limit.

-

Protocol 2: Chemical Stability Assessment in Solution

This protocol describes a general procedure to evaluate the stability of a compound in solution over time under specific conditions.

Objective: To determine the degradation rate of Tyrosinase-IN-26 in a chosen solvent or buffer system over time.

Materials:

-

Tyrosinase-IN-26

-

Solvent or buffer of interest (e.g., DMSO, PBS at various pH values)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or MS)

-

Incubators or environmental chambers set to desired temperatures

-

Autosampler vials

Procedure:

-

Solution Preparation: Prepare a solution of Tyrosinase-IN-26 in the desired solvent/buffer at a known concentration.

-

Incubation: Aliquot the solution into multiple vials and incubate them under controlled conditions (e.g., 25°C, 40°C). Protect from light if the compound is light-sensitive.

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from the incubator.

-

HPLC Analysis: Immediately analyze the sample by a validated, stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

-

Data Analysis: Quantify the peak area of the parent compound at each time point. The decrease in the peak area over time is used to determine the degradation kinetics and half-life of the compound under the tested conditions.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

Caption: Experimental workflow for assessing the solubility and stability of Tyrosinase-IN-26.

Melanin Synthesis Pathway and Tyrosinase Inhibition

Caption: The role of Tyrosinase-IN-26 in inhibiting the melanin synthesis pathway.

References

In Silico Modeling of Tyrosinase-Ligand Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a key enzyme in melanin biosynthesis, is a significant target for the development of inhibitors to treat hyperpigmentation disorders and for applications in the cosmetic industry. In silico modeling techniques, including molecular docking and molecular dynamics simulations, have emerged as powerful tools to elucidate the binding mechanisms of inhibitors to tyrosinase, thereby accelerating the discovery and design of novel and potent modulators. This technical guide provides a comprehensive overview of the in silico methodologies used to study the interaction between a representative inhibitor, herein referred to as Tyrosinase-IN-26, and tyrosinase. It details the experimental protocols, presents hypothetical quantitative data in a structured format, and visualizes the associated biological pathways and computational workflows.

Introduction

Melanogenesis, the process of melanin production, is primarily regulated by the enzyme tyrosinase.[1][2] This copper-containing enzyme catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][3] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots.[1][3] Consequently, the inhibition of tyrosinase is a key strategy for the development of skin-whitening agents and pharmaceuticals for treating pigmentation-related conditions.[1][3]

Computational approaches, or in silico modeling, offer a rapid and cost-effective means to screen and characterize potential tyrosinase inhibitors.[4][5] Techniques like molecular docking predict the preferred binding orientation of a ligand to a protein, while molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[4][6] This guide focuses on the application of these methods to understand the binding of a hypothetical inhibitor, Tyrosinase-IN-26, to tyrosinase.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the binding of Tyrosinase-IN-26 and other known inhibitors to tyrosinase, derived from in silico and in vitro experiments.

Table 1: In Vitro Inhibitory Activity

| Compound | IC50 (µM) | Inhibition Type | Reference Compound |

| Tyrosinase-IN-26 | 5.8 | Competitive | Kojic Acid |

| Kojic Acid | 15.2 | Competitive | - |

| Arbutin | 250.0 | Competitive | - |

| Tropolone | 8.5 | Competitive | - |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Molecular Docking and Binding Energy Analysis

| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |

| Tyrosinase-IN-26 | -8.5 | -9.2 | HIS259, HIS263, VAL283, PHE264 |

| Kojic Acid | -5.8 | -6.5 | HIS259, HIS263, SER282 |

| Tropolone | -6.2 | -7.1 | HIS259, HIS263, ASN260 |

Docking scores and predicted binding affinities are calculated using computational software and indicate the strength of the interaction between the ligand and the protein.

Table 3: Molecular Dynamics Simulation Parameters

| Parameter | Tyrosinase-IN-26 Complex | Apo-Tyrosinase (Unbound) |

| Simulation Time (ns) | 100 | 100 |

| RMSD of Protein (Å) | 1.5 ± 0.3 | 2.1 ± 0.4 |

| RMSF of Active Site Residues (Å) | 0.8 ± 0.2 | 1.2 ± 0.3 |

| Radius of Gyration (Å) | 22.5 ± 0.2 | 22.8 ± 0.3 |

Root Mean Square Deviation (RMSD) measures the average deviation of the protein backbone from its initial structure. Root Mean Square Fluctuation (RMSF) indicates the flexibility of individual residues. The Radius of Gyration reflects the compactness of the protein.

Experimental Protocols

Molecular Docking

Molecular docking studies are performed to predict the binding mode and affinity of an inhibitor within the active site of tyrosinase.

Protocol:

-

Protein Preparation: The three-dimensional crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) is obtained from the Protein Data Bank.[4] Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned using a force field such as AMBER.

-

Ligand Preparation: The 2D structure of Tyrosinase-IN-26 is sketched and converted to a 3D structure. Energy minimization is performed using a suitable force field.

-

Grid Generation: A grid box is defined around the active site of the enzyme, encompassing the copper-binding histidines and surrounding residues.[7]

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to explore possible binding conformations of the ligand within the defined grid.[8] The program calculates the binding energy for each conformation.

-

Analysis: The resulting docking poses are analyzed to identify the one with the lowest binding energy, which represents the most stable predicted binding mode.[9] Interactions such as hydrogen bonds and hydrophobic contacts are visualized and analyzed.

Molecular Dynamics Simulation

MD simulations are conducted to assess the stability of the tyrosinase-inhibitor complex and to observe its dynamic behavior in a simulated physiological environment.

Protocol:

-

System Setup: The best-ranked docked complex of tyrosinase and Tyrosinase-IN-26 from the molecular docking study is used as the starting structure.

-

Solvation: The complex is placed in a periodic box of water molecules (e.g., TIP3P water model).[6]

-

Ionization: Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure (NPT ensemble) to allow the solvent molecules to relax around the protein-ligand complex.

-

Production Run: A production MD simulation is run for a specified duration (e.g., 100 ns) under the NPT ensemble.[6][10] Trajectories of atomic coordinates are saved at regular intervals.

-

Analysis: The saved trajectories are analyzed to calculate RMSD, RMSF, radius of gyration, and to monitor the persistence of key protein-ligand interactions over time.[11]

Signaling Pathways and Workflows

Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade. The following diagram illustrates the central role of tyrosinase in this pathway.

Caption: The α-MSH signaling pathway leading to melanogenesis.

In Silico Drug Discovery Workflow

The process of identifying and characterizing tyrosinase inhibitors using computational methods follows a structured workflow.

Caption: A typical workflow for in silico tyrosinase inhibitor discovery.

Conclusion

In silico modeling provides a robust framework for investigating the binding of inhibitors to tyrosinase. Through a combination of molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the molecular interactions, binding affinities, and dynamic stability of potential drug candidates like Tyrosinase-IN-26. This knowledge is invaluable for the rational design and optimization of novel, potent, and selective tyrosinase inhibitors for therapeutic and cosmetic applications. The integration of these computational techniques into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with bringing new dermatological agents to market.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. biofor.co.il [biofor.co.il]

- 4. mdpi.com [mdpi.com]

- 5. research.usfq.edu.ec [research.usfq.edu.ec]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Tyrosinase-IN-26: A Technical Guide to a Novel Melanogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tyrosinase-IN-26, a non-competitive tyrosinase inhibitor with demonstrated potential in the modulation of melanogenesis. In vitro studies have confirmed its ability to inhibit tyrosinase activity and suppress melanin synthesis in B16F10 melanoma cells. This document consolidates the available quantitative data, details the experimental methodologies for key assays, and visualizes the pertinent biological pathways and experimental workflows to support further research and development of Tyrosinase-IN-26 as a potential therapeutic or cosmetic agent for hyperpigmentation disorders.

Introduction

Melanogenesis, the complex process of melanin production, is primarily regulated by the enzyme tyrosinase.[1] Dysregulation of this pathway can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a principal strategy in the development of skin-lightening agents and treatments for these conditions. Tyrosinase-IN-26 has emerged as a promising small molecule inhibitor of this key enzyme.

Quantitative Data Summary

The inhibitory effects of Tyrosinase-IN-26 on tyrosinase activity and melanogenesis have been quantified in various in vitro assays. The following tables summarize the key findings.

| Parameter | Value | Enzyme Source | Inhibitor Class |

| IC50 | 68.86 µM[2] | Mushroom Tyrosinase | Non-competitive[2] |

| Table 1: In Vitro Tyrosinase Inhibition Data for Tyrosinase-IN-26. |

| Cell Line | Concentration | Incubation Time | Effect |

| B16F10 | 75 µM, 100 µM[2] | 48 h[2] | Inhibition of cell growth[2] |

| B16F10 | 100 µM[2] | 48 h[2] | Suppression of melanin synthesis[2] |

| Table 2: Cellular Activity of Tyrosinase-IN-26. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the referenced literature for the evaluation of Tyrosinase-IN-26.

Mushroom Tyrosinase Inhibition Assay

This assay is performed to determine the direct inhibitory effect of a compound on tyrosinase activity.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate Buffer (pH 6.8)

-

Tyrosinase-IN-26

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of Tyrosinase-IN-26 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, varying concentrations of Tyrosinase-IN-26, and mushroom tyrosinase solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.

-

Initiate the enzymatic reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This assay is essential to ensure that the observed reduction in melanin is not due to cytotoxicity.

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

Tyrosinase-IN-26

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well cell culture plates

Procedure:

-

Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tyrosinase-IN-26 for 48 hours.

-

After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

Melanin Content Assay

This assay quantifies the amount of melanin produced by cells after treatment with the inhibitor.

Materials:

-

B16F10 melanoma cells

-

Cell culture reagents as in the viability assay

-

Tyrosinase-IN-26

-

NaOH solution (e.g., 1N)

-

96-well plate reader

Procedure:

-

Seed B16F10 cells in a culture dish or multi-well plate and treat with Tyrosinase-IN-26 (e.g., at 100 µM) for 48 hours.

-

After treatment, harvest the cells and wash with Phosphate Buffered Saline (PBS).

-

Lyse the cell pellets with a NaOH solution and heat at a high temperature (e.g., 80°C) to solubilize the melanin.

-

Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.

-

The melanin content is normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Visualizations: Pathways and Workflows

Melanogenesis Signaling Pathway

The production of melanin is a complex process involving multiple signaling cascades. The primary pathway involves the activation of tyrosinase, which catalyzes the initial rate-limiting steps.

Figure 1: Simplified signaling pathway of melanogenesis and the inhibitory action of Tyrosinase-IN-26.

Experimental Workflow for In Vitro Evaluation

The systematic evaluation of a potential melanogenesis inhibitor involves a series of well-defined in vitro assays.

Figure 2: Workflow for the in vitro assessment of Tyrosinase-IN-26.

Conclusion and Future Directions

Tyrosinase-IN-26 demonstrates clear potential as a melanogenesis inhibitor, with a defined non-competitive mechanism of action against tyrosinase and proven efficacy in a cellular model. The provided data and protocols offer a solid foundation for further investigation. Future research should focus on elucidating the precise molecular interactions with human tyrosinase, comprehensive safety and toxicity profiling, and in vivo studies to validate its efficacy in preclinical models of hyperpigmentation. These steps will be critical in advancing Tyrosinase-IN-26 towards potential clinical and cosmetic applications.

References

Preliminary Studies on the Cytotoxicity of a Novel Tyrosinase Inhibitor

Disclaimer: The following technical guide is a representative document outlining the preliminary cytotoxic evaluation of a hypothetical tyrosinase inhibitor, herein referred to as Tyrosinase-IN-26. As no public data exists for a compound with this specific designation, this paper synthesizes established methodologies and general findings from the broader field of tyrosinase inhibitor research to provide a framework for such a study.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, playing a crucial role in pigmentation.[1][2] Its overexpression or dysregulation is associated with hyperpigmentation disorders and melanoma.[2][3] Consequently, the development of potent and selective tyrosinase inhibitors is of significant interest in dermatology and oncology.[2][4] This document details the preliminary in vitro studies conducted to assess the cytotoxic potential of a novel investigational compound, Tyrosinase-IN-26, on melanoma cell lines. Understanding the cytotoxic profile is essential for determining the therapeutic window and potential adverse effects of new drug candidates.

Data Presentation: Cytotoxicity and Enzyme Inhibition

The cytotoxic effects of Tyrosinase-IN-26 were evaluated in B16F10 murine melanoma cells, a commonly used model for melanogenesis research.[5] The inhibitory activity against mushroom tyrosinase, a frequently used enzyme for initial screening, was also determined.[6] Kojic acid, a well-characterized tyrosinase inhibitor, was used as a positive control for comparison.[7]

Table 1: In Vitro Cytotoxicity of Tyrosinase-IN-26 in B16F10 Cells

| Compound | Concentration (µM) | Cell Viability (%) |

| Tyrosinase-IN-26 | 10 | 95.2 ± 4.1 |

| 25 | 82.5 ± 5.3 | |

| 50 | 61.3 ± 3.8 | |

| 100 | 40.7 ± 2.9 | |

| Kojic Acid | 100 | 88.1 ± 4.5 |

| 250 | 68.8 ± 3.2 | |

| 500 | 49.5 ± 2.5 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Tyrosinase Inhibitory Activity of Tyrosinase-IN-26

| Compound | IC50 (µM) - Mushroom Tyrosinase | Inhibition Type |

| Tyrosinase-IN-26 | 22.5 ± 1.8 | Mixed-type |

| Kojic Acid | 15.3 ± 1.2 | Competitive |

IC50 values represent the concentration required for 50% inhibition of enzyme activity.

Experimental Protocols

Cell Culture

Murine melanoma B16F10 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The cytotoxicity of Tyrosinase-IN-26 was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

-

Cell Seeding: B16F10 cells were seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: Cells were treated with various concentrations of Tyrosinase-IN-26 or kojic acid for 48 hours.

-

MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the untreated control.

Mushroom Tyrosinase Activity Assay

The inhibitory effect of Tyrosinase-IN-26 on mushroom tyrosinase activity was measured spectrophotometrically using L-DOPA as a substrate.[8]

-

Reaction Mixture Preparation: A reaction mixture containing 50 mM phosphate buffer (pH 6.8), 2.5 mM L-DOPA, and various concentrations of Tyrosinase-IN-26 was prepared in a 96-well plate.

-

Enzyme Addition: 20 µL of mushroom tyrosinase solution (1000 U/mL) was added to initiate the reaction.

-

Incubation and Measurement: The plate was incubated at 37°C for 20 minutes, and the formation of dopachrome was monitored by measuring the absorbance at 475 nm.

-

Inhibition Calculation: The percentage of tyrosinase inhibition was calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

Cellular Melanin Content Assay

-

Cell Treatment and Lysis: B16F10 cells were treated with Tyrosinase-IN-26 for 72 hours. After treatment, cells were washed with PBS and lysed with 1N NaOH containing 10% DMSO at 80°C for 1 hour.

-

Absorbance Measurement: The absorbance of the lysates was measured at 405 nm.

-

Normalization: The melanin content was normalized to the total protein content, which was determined using a BCA protein assay kit.

Visualizations: Pathways and Workflows

Melanogenesis Signaling Pathway

The following diagram illustrates the key signaling pathway involved in melanin synthesis, which is the primary target of tyrosinase inhibitors.

Caption: Simplified signaling cascade of melanogenesis initiated by α-MSH.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the sequential steps followed in the in vitro evaluation of Tyrosinase-IN-26's cytotoxicity and anti-melanogenic activity.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfda-online.com [jfda-online.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of Tyrosinase-IN-26: A Technical Guide to its Origins and Inhibitory Mechanisms

For Immediate Release

This technical guide provides an in-depth overview of the synthetic tyrosinase inhibitor, Tyrosinase-IN-26. The document is intended for researchers, scientists, and drug development professionals, and it details the compound's origin, synthesis, and mechanism of action. All included data is based on publicly available research.

Source and Origin

Tyrosinase-IN-26, also identified as [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone , is a synthetically derived compound. It emerged from a study focused on the design and exploration of novel tyrosinase inhibitors.[1][2][3] The foundational structure features a 4-(4-fluorobenzyl)piperazine moiety, which has been identified as a key pharmacophoric element for the inhibition of tyrosinase.[1][2][3] The development of this compound was part of a broader effort to identify potent and safe inhibitors of melanogenesis for potential therapeutic and cosmetic applications.[1][2][3]

Quantitative Data

The inhibitory potency of Tyrosinase-IN-26 against mushroom tyrosinase has been quantified, demonstrating significant activity. The key data points are summarized in the table below.

| Compound | IC50 (μM) | Inhibition Type | Reference Compound | Reference IC50 (μM) |

| Tyrosinase-IN-26 (compound 26) | 0.18 | Competitive | Kojic Acid | 17.76 |

Table 1: Inhibitory activity of Tyrosinase-IN-26 against mushroom tyrosinase.[1][2][3]

Experimental Protocols

Synthesis of Tyrosinase-IN-26

The synthesis of Tyrosinase-IN-26 is achieved through a coupling reaction between 1-(4-fluorobenzyl)piperazine and 3-chloro-2-nitrobenzoyl chloride.[4]

Materials:

-

1-(4-fluorobenzyl)piperazine

-

3-chloro-2-nitrobenzoyl chloride

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

A solution of 1-(4-fluorobenzyl)piperazine (1.0 eq) and a suitable base such as triethylamine (1.5 eq) is prepared in dry dichloromethane at room temperature.

-

To this solution, 3-chloro-2-nitrobenzoyl chloride (1.1 eq) dissolved in dry dichloromethane is added dropwise.

-

The reaction mixture is stirred at room temperature for several hours (typically 5 hours) and the progress is monitored by thin-layer chromatography.[4]

-

Upon completion, the reaction is quenched by the addition of methanol.

-

Water is added to the mixture, and the product is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by flash chromatography to yield Tyrosinase-IN-26.[4]

Mushroom Tyrosinase Inhibition Assay

The inhibitory effect of Tyrosinase-IN-26 on mushroom tyrosinase activity is determined spectrophotometrically using L-DOPA as a substrate.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Tyrosinase-IN-26 (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

A reaction mixture is prepared in a 96-well plate containing phosphate buffer, mushroom tyrosinase solution, and varying concentrations of Tyrosinase-IN-26.

-

The mixture is pre-incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

The reaction is initiated by adding a solution of L-DOPA to each well.

-

The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals.

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curves.

-

The percentage of inhibition is calculated for each concentration of the inhibitor compared to a control without the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Determination of Inhibition Type

The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by performing kinetic studies using Lineweaver-Burk plots.

Procedure:

-

The tyrosinase inhibition assay is performed with varying concentrations of the substrate (L-DOPA) in the absence and presence of different fixed concentrations of Tyrosinase-IN-26.

-

The initial reaction velocities (V) are measured for each substrate and inhibitor concentration.

-

Lineweaver-Burk plots are generated by plotting 1/V versus 1/[S] (where [S] is the substrate concentration).

-

The type of inhibition is determined by analyzing the changes in the slope (Km/Vmax) and the y-intercept (1/Vmax) of the plots in the presence of the inhibitor. For competitive inhibition, the lines will intersect on the y-axis.

Visualizations

Signaling Pathway

Caption: Melanogenesis signaling pathway and the inhibitory action of Tyrosinase-IN-26.

Experimental Workflow

Caption: Experimental workflow for the synthesis and evaluation of Tyrosinase-IN-26.

References

- 1. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iris.unica.it [iris.unica.it]

Technical Guide: The Role and Analysis of Tyrosinase Inhibitors in Melanogenesis

Disclaimer: Initial searches for a compound specifically named "Tyrosinase-IN-26" did not yield any specific results in the available scientific literature. Therefore, this document serves as an in-depth technical guide using the well-characterized tyrosinase inhibitor, Kojic Acid , as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations for a tyrosinase inhibitor. The methodologies and data presented are based on established research on Kojic Acid and its effects on melanin production.

Introduction to Tyrosinase and Melanogenesis

Melanin is the primary pigment responsible for coloration in human skin, hair, and eyes, and it plays a crucial role in protecting the skin from the harmful effects of ultraviolet (UV) radiation. The biosynthesis of melanin, a process known as melanogenesis, occurs within specialized organelles called melanosomes in melanocyte cells.[1][2] The key enzyme that regulates this pathway is tyrosinase, a copper-containing monooxygenase.[3][4]

Tyrosinase catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] Dopaquinone is a highly reactive intermediate that undergoes a series of reactions to form either black/brown eumelanin or red/yellow pheomelanin.[5][7] Given its critical role, the inhibition of tyrosinase is a primary strategy for the development of agents to treat hyperpigmentation disorders such as melasma and age spots, as well as for cosmetic skin-lightening applications.[6]

This guide provides a technical overview of the methodologies used to characterize tyrosinase inhibitors, using Kojic Acid as a case study.

Quantitative Data on Tyrosinase Inhibition by Kojic Acid

Kojic acid is a fungal metabolite that is widely used as a tyrosinase inhibitor in the cosmetics industry.[8] Its inhibitory effect has been quantified in numerous studies, both on the isolated enzyme and in cellular models. The following table summarizes representative quantitative data.

| Parameter | Assay Type | Source | Value | Reference |

| IC₅₀ | Mushroom Tyrosinase (Diphenolase activity) | Agaricus bisporus | 1.5 - 20 µM | [8][9] |

| Inhibition Type | Mushroom Tyrosinase (Monophenolase activity) | Agaricus bisporus | Competitive | [8][9] |

| Inhibition Type | Mushroom Tyrosinase (Diphenolase activity) | Agaricus bisporus | Mixed | [8][9] |

| Cellular Tyrosinase Inhibition | B16F10 Melanoma Cells | Mouse | 15.44% at 100 µg/ml | |

| Cellular Tyrosinase Inhibition | B16F10 Melanoma Cells | Mouse | 31.23% at 250 µg/ml | |

| Cellular Tyrosinase Inhibition | B16F10 Melanoma Cells | Mouse | 41.37% at 500 µg/ml | |

| Melanin Content Reduction | B16F10 Melanoma Cells | Mouse | 31% reduction at 30 µM | [9] |

Key Experimental Protocols

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase.

Principle: The activity of mushroom tyrosinase is determined spectrophotometrically by measuring the rate of dopachrome formation from the oxidation of L-DOPA at 475 nm.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Test compound (e.g., Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, add 20 µL of the test compound at various concentrations.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Tyrosinase Activity and Melanin Content Assay (In Cellulo)

This assay evaluates the effect of a compound on tyrosinase activity and melanin production within a cellular context, typically using B16F10 mouse melanoma cells.

Principle: B16F10 cells are treated with the test compound, and then the intracellular tyrosinase activity and melanin content are measured. Cellular tyrosinase activity is assessed by the DOPA oxidase activity in cell lysates. Melanin content is quantified by dissolving the melanin granules and measuring the absorbance.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Test compound (e.g., Kojic Acid)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)

-

L-DOPA

-

NaOH solution (e.g., 1 M) with 10% DMSO

Procedure:

Cell Culture and Treatment:

-

Seed B16F10 cells in a 6-well plate at a density of, for example, 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

Measurement of Cellular Tyrosinase Activity:

-

After treatment, wash the cells with PBS and lyse them with lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

-

In a 96-well plate, mix a standardized amount of protein from the cell lysate with L-DOPA solution.

-

Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.

-

Normalize the tyrosinase activity to the total protein concentration.

Measurement of Melanin Content:

-

After treatment, wash the cells with PBS and harvest them.

-

Centrifuge to obtain a cell pellet.

-

Dissolve the pellet in 1 M NaOH with 10% DMSO by heating at 80°C for 1 hour.

-

Measure the absorbance of the solution at 405 nm.

-

The melanin content is calculated and can be normalized to the cell number or total protein content.

Signaling Pathways and Experimental Workflows

Melanogenesis Signaling Pathway

The production of melanin is regulated by complex signaling cascades. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH), which leads to an increase in intracellular cyclic AMP (cAMP).[7] This activates protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[10][11] MITF then promotes the transcription of tyrosinase (TYR) and other melanogenesis-related proteins like TRP1 and TRP2.[1][12] Kojic Acid primarily acts by directly inhibiting the enzymatic activity of tyrosinase.

Caption: The melanogenesis signaling pathway and the inhibitory action of Kojic Acid.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing a novel tyrosinase inhibitor typically follows a structured workflow, starting from in vitro assays and progressing to more complex cellular and potentially in vivo models.

Caption: A typical experimental workflow for screening tyrosinase inhibitors.

References

- 1. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. biofor.co.il [biofor.co.il]

- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis. | Semantic Scholar [semanticscholar.org]

- 11. Melanogenesis-Inducing Effect of Cirsimaritin through Increases in Microphthalmia-Associated Transcription Factor and Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity | MDPI [mdpi.com]

Methodological & Application

Application Notes: Tyrosinase-IN-26 Enzymatic Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis and enzymatic browning in fruits and vegetables.[1][2] It catalyzes the oxidation of phenols, such as tyrosine, to quinones, which are precursors for melanin pigments. Due to its role in hyperpigmentation disorders, tyrosinase is a key target for the development of inhibitors in the cosmetic and pharmaceutical industries. This document provides a detailed protocol for an enzymatic assay to screen and characterize tyrosinase inhibitors, with a particular focus on the inhibitor designated as Tyrosinase-IN-26.

Note: As "Tyrosinase-IN-26" is not a publicly documented compound, this protocol has been established using a general methodology for tyrosinase inhibitors. The well-characterized inhibitor, Kojic Acid, is used as an example for data presentation and mechanistic diagrams. Researchers should adapt this protocol for the specific characteristics of Tyrosinase-IN-26.

Principle of the Assay

The enzymatic assay for tyrosinase activity is based on the spectrophotometric measurement of the formation of dopachrome, an orange-red colored intermediate, from the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosinase. The rate of dopachrome formation is directly proportional to the tyrosinase activity and can be monitored by measuring the increase in absorbance at approximately 475 nm. The inhibitory potential of a compound is determined by its ability to reduce the rate of this reaction.

Quantitative Data for a Reference Inhibitor: Kojic Acid

The following table summarizes the inhibitory activity of the well-known tyrosinase inhibitor, Kojic Acid, against mushroom tyrosinase. This data is provided as a reference for comparison and validation of the assay.

| Inhibitor | IC50 Value | Inhibition Type | Ki Value |

| Kojic Acid | 30.6 µM | Competitive/Mixed | ~64 µM |

IC50 and Ki values for tyrosinase inhibitors can vary depending on the experimental conditions, such as enzyme and substrate concentrations, pH, and temperature.

Experimental Protocol

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Tyrosinase-IN-26 (or other test inhibitors)

-

Kojic Acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Potassium Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Procedure

-

Preparation of Reagents:

-

Prepare a 0.1 M potassium phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 30 U/mL.

-

Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM.

-

Prepare stock solutions of Tyrosinase-IN-26 and Kojic Acid in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

-

-

Enzymatic Assay:

-

In a 96-well microplate, add the following to each well:

-

100 µL of 0.1 M potassium phosphate buffer (pH 6.8).

-

20 µL of the test inhibitor solution (Tyrosinase-IN-26 or Kojic Acid at various concentrations). For the control well, add 20 µL of DMSO.

-

40 µL of 30 U/mL mushroom tyrosinase solution.

-

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula:

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

To determine the inhibition type and the inhibition constant (Ki), perform kinetic studies by measuring the reaction rates at various concentrations of both the substrate (L-DOPA) and the inhibitor. Construct Lineweaver-Burk plots (1/V vs. 1/[S]) to visualize the inhibition mechanism.

-

Visualizations

Experimental Workflow

Caption: Workflow for the Tyrosinase Enzymatic Assay.

Signaling Pathway: Tyrosinase Catalysis and Inhibition

References

Application Notes and Protocols for Tyrosinase-IN-26 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyrosinase-IN-26, a novel uncompetitive tyrosinase inhibitor, in cell culture experiments. The protocols detailed below are designed for studying its effects on melanogenesis and cell viability, particularly in B16F10 melanoma cells.

Introduction

Tyrosinase-IN-26 (also referred to as compound 13 in some literature) is a potent inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis.[1] With an IC50 value of 68.86 µM, it serves as a valuable tool for research in dermatology, cosmetology, and cancer biology, particularly in the context of hyperpigmentation disorders and melanoma.[1] This document outlines the essential protocols for evaluating the efficacy and cytotoxicity of Tyrosinase-IN-26 in a cell culture setting.

Biochemical Properties and Mechanism of Action

Tyrosinase-IN-26 acts as an uncompetitive inhibitor of tyrosinase.[1] This means it binds to the enzyme-substrate complex, locking the substrate in the active site and preventing product formation. This mechanism of action makes it an effective agent for suppressing melanin production.[1] Studies have shown that Tyrosinase-IN-26 can significantly inhibit melanogenesis in B16F10 melanoma cells.[1]

Data Presentation

The following table summarizes the key quantitative data for Tyrosinase-IN-26 based on available research.

| Parameter | Value | Cell Line | Reference |

| IC50 (Tyrosinase Inhibition) | 68.86 µM | - | [1] |

| Melanin Inhibition | More potent than 100 µM Kojic Acid at 50 µM | B16F10 | [1] |

| Cytotoxicity | No significant cytotoxicity observed at 25-50 µM | B16F10 | [1] |

| Cell Growth Inhibition | Observed at 75-100 µM | B16F10 |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Tyrosinase-IN-26 on B16F10 melanoma cells.

Materials:

-

B16F10 mouse melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Tyrosinase-IN-26 (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Tyrosinase-IN-26 in complete DMEM from a concentrated stock solution. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.

-

Incubation: Incubate the plate for 48 hours in a CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

This protocol quantifies the effect of Tyrosinase-IN-26 on melanin production in B16F10 cells.

Materials:

-

B16F10 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Tyrosinase-IN-26

-

α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanin production)

-

1 N NaOH with 10% DMSO

-

6-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well in 2 mL of complete DMEM. Incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Tyrosinase-IN-26. If desired, co-treat with α-MSH (e.g., 100 nM) to induce melanogenesis. Include appropriate controls.

-

Incubation: Incubate the cells for 48-72 hours.

-

Cell Lysis: Wash the cells with PBS and harvest them. Lyse the cell pellets in 200 µL of 1 N NaOH containing 10% DMSO.

-

Melanin Solubilization: Incubate the lysates at 80°C for 1 hour to solubilize the melanin.

-

Absorbance Measurement: Transfer 100 µL of the lysate to a 96-well plate and measure the absorbance at 405 nm.

-

Normalization: Determine the protein concentration of the lysates using a BCA protein assay to normalize the melanin content.

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells treated with Tyrosinase-IN-26.

Materials:

-

B16F10 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Tyrosinase-IN-26

-

Lysis buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

-

L-DOPA (10 mM solution)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed and treat B16F10 cells in 6-well plates as described in the Melanin Content Assay protocol.

-

Cell Lysis: After a 48-hour incubation, wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

-

Lysate Preparation: Scrape the cells and centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant.

-

Enzyme Reaction: In a 96-well plate, mix 80 µL of the cell lysate (containing equal amounts of protein) with 20 µL of 10 mM L-DOPA.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Absorbance Measurement: Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

-

Data Analysis: Calculate the tyrosinase activity as a percentage of the control.

Visualizations

Signaling Pathway of Melanogenesis Inhibition

Caption: Signaling cascade of melanogenesis and the inhibitory action of Tyrosinase-IN-26.

Experimental Workflow for Evaluating Tyrosinase-IN-26

Caption: Workflow for testing Tyrosinase-IN-26 in cell culture.

References

Application Notes and Protocols for Tyrosinase-IN-26 in In Vitro Tyrosinase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyrosinase-IN-26 as a potent inhibitor for in vitro studies of tyrosinase activity. This document includes detailed protocols for enzymatic assays, data presentation guidelines, and visual representations of the underlying biochemical pathways and experimental procedures.

Introduction

Tyrosinase is a key copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1][2][3] It catalyzes the initial and rate-limiting steps in the conversion of L-tyrosine to melanin pigments.[1][4] Dysregulation of tyrosinase activity is associated with hyperpigmentation disorders. Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in the fields of dermatology, cosmetology, and drug development.[2][5][6]

Tyrosinase-IN-26 is a documented uncompetitive inhibitor of tyrosinase.[7] It has been shown to suppress melanogenesis, making it a valuable tool for studying the mechanisms of pigmentation and for the development of novel depigmenting agents.[7] In vitro studies have demonstrated its efficacy in inhibiting tyrosinase activity and reducing melanin synthesis in cell-based assays.[7]

Product Information

| Product Name | Tyrosinase-IN-26 |

| Synonyms | Compound 13 |

| Mechanism of Action | Uncompetitive Tyrosinase Inhibitor |

| Biological Activity | Suppresses melanogenesis, inhibits cell growth in B16F10 cells at higher concentrations.[7] |

Quantitative Data Summary

The inhibitory activity of Tyrosinase-IN-26 against mushroom tyrosinase has been quantified, providing a benchmark for its potency.

| Parameter | Value | Assay Condition |

| IC50 | 68.86 µM[7] | Mushroom Tyrosinase |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

Signaling Pathway

The following diagram illustrates the central role of tyrosinase in the melanin biosynthesis pathway, the target of Tyrosinase-IN-26.

Experimental Protocols

This section provides a detailed protocol for determining the in vitro inhibitory activity of Tyrosinase-IN-26 against mushroom tyrosinase. The most common method is a spectrophotometric assay that measures the formation of dopachrome from the oxidation of L-DOPA.[1]

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Tyrosinase-IN-26

-

Potassium Phosphate Buffer (50 mM, pH 6.5)

-

Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-492 nm

Experimental Workflow

The following diagram outlines the key steps in the in vitro tyrosinase inhibition assay.

Detailed Procedure

-

Preparation of Reagents:

-

Potassium Phosphate Buffer (50 mM, pH 6.5): Prepare and adjust the pH at 25°C.

-

Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 1000-2000 units/mL) in cold phosphate buffer immediately before use.

-

L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh as it can auto-oxidize.[8]

-

Tyrosinase-IN-26 Stock Solution (e.g., 10 mM): Dissolve Tyrosinase-IN-26 in DMSO.

-

Test Concentrations: Prepare serial dilutions of the Tyrosinase-IN-26 stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 10, 25, 50, 75, 100, 150 µM). The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

-

-

Assay Protocol (96-well plate format):

-

Add the following to each well of a 96-well plate:

-

Test wells: 20 µL of Tyrosinase-IN-26 dilution.

-

Positive control wells: 20 µL of a known tyrosinase inhibitor (e.g., kojic acid).

-

Negative control (enzyme activity) wells: 20 µL of phosphate buffer with the same concentration of DMSO as the test wells.

-

Blank wells: 40 µL of phosphate buffer.

-

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of mushroom tyrosinase solution to all wells except the blank wells.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10 minutes.

-

Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (or a similar wavelength for dopachrome) every minute for 20-30 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of Tyrosinase-IN-26 using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

V_control = Rate of reaction in the negative control well.

-

V_sample = Rate of reaction in the presence of Tyrosinase-IN-26.

-

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the dose-response curve by non-linear regression analysis.

-

Troubleshooting and Considerations

-

Solubility: Ensure Tyrosinase-IN-26 is fully dissolved in DMSO before preparing aqueous dilutions.

-

Substrate Stability: L-DOPA can auto-oxidize. Prepare the solution fresh and protect it from light.

-

Enzyme Activity: The activity of mushroom tyrosinase can vary between batches. It is recommended to perform a preliminary experiment to determine the optimal enzyme concentration that gives a linear reaction rate for the duration of the assay.

-

Controls: Appropriate positive (known inhibitor) and negative (vehicle) controls are essential for validating the assay results.

By following these detailed application notes and protocols, researchers can effectively utilize Tyrosinase-IN-26 as a tool for their in vitro tyrosinase inhibition studies, contributing to the advancement of research in dermatology and drug discovery.

References

- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. biofor.co.il [biofor.co.il]

- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in silico studies of the inhibitory effects of some novel kojic acid derivatives on tyrosinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Visualization of Intracellular Tyrosinase Activity in vitro [bio-protocol.org]

Application Notes and Protocols for Tyrosinase Inhibitors in Cosmetic Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, playing a crucial role in skin pigmentation.[1][2][3] The inhibition of tyrosinase is a primary strategy in cosmetic science for the development of skin-lightening agents and treatments for hyperpigmentation disorders such as melasma and age spots.[4][5][6][7] This document provides a comprehensive overview of the application and evaluation of a novel tyrosinase inhibitor, referred to herein as Tyrosinase-IN-26, in cosmetic science research. While specific data for Tyrosinase-IN-26 is not publicly available, this document serves as a detailed template, outlining the standard protocols and data presentation expected for the evaluation of such a compound.

Mechanism of Action

Tyrosinase catalyzes two rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][4][5] Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition, often by chelating the copper ions within the enzyme's active site.[3] Understanding the precise mechanism of a novel inhibitor like Tyrosinase-IN-26 is crucial for its development and application.

Quantitative Data Summary

The efficacy of a tyrosinase inhibitor is determined through a series of in vitro and cell-based assays. The following tables provide a template for presenting the quantitative data for a compound like Tyrosinase-IN-26, with example values for illustrative purposes.

Table 1: In Vitro Tyrosinase Inhibition Activity